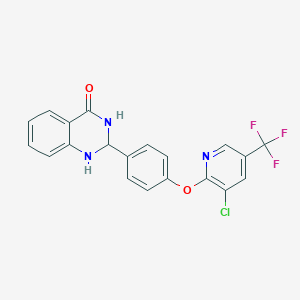

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one is a synthetic molecule that features a complex structure composed of multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one typically involves a multi-step process, starting with the preparation of the essential building blocks. Key steps include:

Formation of the pyridine derivative: : The pyridine ring containing a trifluoromethyl group and a chloro substituent is synthesized through halogenation and trifluoromethylation reactions under controlled conditions.

Coupling reaction: : The pyridine derivative is coupled with a phenol group via nucleophilic aromatic substitution (SNAr) reaction, creating the pyridyloxyphenyl intermediate.

Quinazolinone ring formation: : The final step involves the cyclization of the intermediate with appropriate reagents to form the quinazolinone ring, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound scales up the laboratory synthesis techniques while ensuring cost-effectiveness and process efficiency. Optimization of reaction conditions, such as temperature, pressure, solvent choice, and catalyst use, is crucial. Continuous flow reactors and automated synthesis platforms are often employed to enhance production yield and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one: undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, potentially altering its functional groups and enhancing its reactivity.

Reduction: : Reduction of the compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, which may target specific functional groups and modify the molecule's properties.

Substitution: : Halogenated compounds often undergo substitution reactions, where the chloro substituent may be replaced by other groups (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reagents: : Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used, leading to derivatives with potentially enhanced biological activity or novel chemical properties.

Aplicaciones Científicas De Investigación

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one: finds applications in various fields of scientific research:

Chemistry

Organic synthesis: : Used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.

Catalysis: : Acts as a ligand in coordination chemistry, facilitating catalytic processes.

Biology

Biochemical assays: : Utilized in studies to investigate biochemical pathways and interactions within cells.

Enzyme inhibition: : Examined for its potential to inhibit specific enzymes, aiding in understanding enzyme-substrate interactions.

Medicine

Drug development: : Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.

Industry

Material science: : Incorporated into the development of new materials with desirable properties, such as improved durability or chemical resistance.

Agricultural chemistry: : Evaluated for its use in pesticides or herbicides due to its bioactivity.

Mecanismo De Acción

The mechanism by which 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one exerts its effects typically involves binding to molecular targets, such as proteins or enzymes, disrupting their normal function. The compound may interact with specific pathways, such as signal transduction or metabolic routes, altering cellular processes and producing a biological response.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-(4-Chloro-2-fluorophenyl)phenyl)-1,2,3-trihydroquinazolin-4-one: : Shares a similar quinazolinone core but differs in substituent groups, affecting its reactivity and applications.

2-(4-(3-Bromo-5-methyl-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one: : Differently substituted pyridyloxyphenyl ring, leading to altered biological and chemical properties.

Uniqueness

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one: stands out due to its specific combination of functional groups, which confer unique reactivity patterns and biological activities not observed in closely related compounds.

If there's more detail you need or a specific aspect you'd like me to expand on, just let me know. The chemistry world is vast and fascinating!

Actividad Biológica

The compound 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one is a synthetic organic molecule with potential applications in medicinal chemistry and agrochemicals. Its unique structure, featuring a trifluoromethyl group and a pyridyloxy moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential as a therapeutic agent.

Chemical Structure

The molecular formula of the compound is C20H16ClF3N2O3. The structure can be represented as follows:

Antimicrobial Properties

In recent studies, the compound has shown significant antimicrobial activity against various strains of bacteria. Notably, it has been tested against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) were determined to be 25.9 µM for S. aureus and 12.9 µM for MRSA, indicating its effectiveness as a bactericidal agent .

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 25.9 | 25.9 |

| Methicillin-resistant S. aureus | 12.9 | 12.9 |

This data suggests that the compound exhibits not only bacteriostatic but also bactericidal properties, as the MBC values are equal to the MIC values .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it could attenuate lipopolysaccharide-induced activation of NF-κB, a key transcription factor involved in inflammatory responses. Several derivatives of this compound showed varying degrees of inhibition of NF-κB activation, with some being more effective than traditional anti-inflammatory agents .

Study 1: Structure-Activity Relationship (SAR)

A comprehensive study explored the structure-activity relationship of similar compounds bearing trifluoromethyl groups. It was found that compounds with specific substitutions at the phenyl ring exhibited enhanced antimicrobial and anti-inflammatory activities. The presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly influenced the biological activity .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that the compound could effectively reduce inflammation in animal models of arthritis. Doses administered resulted in a significant decrease in inflammatory markers compared to control groups . This suggests potential therapeutic applications in treating inflammatory diseases.

Propiedades

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,3-dihydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3O2/c21-15-9-12(20(22,23)24)10-25-19(15)29-13-7-5-11(6-8-13)17-26-16-4-2-1-3-14(16)18(28)27-17/h1-10,17,26H,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYFXNUEFFZPLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.